Galantide (also known as M15) is a synthetic chimeric peptide designed as a potential antagonist for galanin receptors. [, , , ] It is formed by combining the N-terminal fragment (1-13) of the neuropeptide galanin with the C-terminal fragment (5-11) of substance P. [, ] Galantide has been a valuable tool in scientific research for investigating the physiological roles of galanin and its receptors. [, , , , , , , , , , , , ]
Galantide is classified as a peptide antagonist. Its primary role is to inhibit the activity of galanin by binding to its receptors (GalR1, GalR2, and GalR3). The development of Galantide has significant implications for research into neuropeptide signaling and potential therapeutic applications in conditions influenced by galanin .
The synthesis of Galantide is typically achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:
Galantide's molecular structure consists of a sequence of 20 amino acids arranged in a specific order that facilitates its interaction with galanin receptors. The peptide adopts a conformation that is critical for its biological activity:
Galantide can participate in various chemical reactions, including:
Galantide exerts its effects by competitively binding to galanin receptors (GalR1, GalR2, GalR3), thereby blocking the action of endogenous galanin. This inhibition modulates several physiological processes:
Binding studies indicate that Galantide has a high affinity for galanin receptors, with specific inhibition constants that suggest potent antagonistic properties compared to other similar compounds .
The physical and chemical properties of Galantide include:
Galantide has several scientific applications:
Galantide (Galanin-(1-12)-Pro-Substance P-(5-11) amide) is a bifunctional chimeric peptide that competitively antagonizes galanin receptors (GalRs) while exhibiting subtype-selective allosteric properties. Its design exploits structural elements of both galanin and substance P, enabling precise modulation of galaninergic signaling pathways implicated in cognition, neuroendocrine function, and pain processing [3] [10].
Table 1: Galantide Binding Affinity and Functional Effects Across GalR Subtypes
Receptor Subtype | Binding Affinity (IC₅₀) | Primary Signaling Pathway | Functional Effect of Galantide |
---|---|---|---|
GalR1 | 0.1 - 1 nM | Gi/o (cAMP ↓) | Competitive antagonism |
GalR2 | 4 - 16 nM | Gq/11 (IP₃ ↑) | Partial agonism/antagonism |
GalR3 | >50 nM | Gi/o (cAMP ↓) | Weak antagonism |
Galantide exhibits marked subtype selectivity in functional assays. In mudpuppy parasympathetic neurons, Galantide (IC₅₀ = 4 nM) completely blocks galanin-induced activation of inwardly rectifying K⁺ channels (GIRK) mediated by putative GalR1-like receptors. Conversely, it acts as a partial agonist at inhibitory effects on voltage-dependent Ca²⁺ channels (VDCC) (IC₅₀ = 16 nM), suggesting engagement of a distinct GalR subtype (likely GalR2) [2]. This dichotomy is replicated in mammalian systems, where Galantide displaces ¹²⁵I-galanin from rat hippocampal membranes with high affinity (Kᵢ = 0.3 nM) but shows 10-fold lower affinity at hypothalamic GalR2 sites [10]. The structural basis for this selectivity lies in its chimeric design: The N-terminal galanin(1-12) moiety confers receptor recognition, while the C-terminal substance P fragment modulates functional outcomes via receptor-specific conformational induction [3] [8].
Galantide functions as a high-affinity competitive antagonist at physiological galanin binding sites. In pancreatic β-cells, Galantide (IC₅₀ = 1.0 nM) reverses galanin-mediated inhibition of glucose-stimulated insulin secretion by occupying orthosteric sites on GalR1 receptors. This blockade prevents galanin-induced activation of Gᵢ/o proteins, thereby restoring cAMP production and insulin exocytosis [3]. Similarly, in rat ventral hippocampus, Galantide (via its metabolite M40) abolishes galanin-induced stimulation of the NMDA receptor/NO/cGMP pathway by competing for presynaptic GalR1 receptors [6]. The kinetic profile of this antagonism follows a simple bimolecular competitive model, with Galantide reducing galanin’s association rate (kₒₙ) without altering dissociation kinetics (kₒff) [4] [10].
Beyond orthosteric competition, Galantide induces receptor-specific allosteric effects. Cryo-EM structures reveal that Galantide binding to GalR1 stabilizes an inactive conformation through:
Table 2: Allosteric Modulation of Signaling Pathways by Galantide
Target Pathway | Tissue/Cell Type | Galantide Effect | Proposed Mechanism |
---|---|---|---|
cAMP production | Pancreatic β-cells | Blocks galanin-induced inhibition | Competitive GalR1 antagonism |
K⁺ channel conductance | Parasympathetic neurons | Full antagonism (IC₅₀ = 4 nM) | Subtype-selective blockade |
Ca²⁺ channel conductance | Parasympathetic neurons | Partial agonism (IC₅₀ = 16 nM) | GalR2-biased activation |
NMDA/NO/cGMP pathway | Ventral hippocampus | Antagonism via M40 metabolite | Presynaptic receptor blockade |
G protein coupling bias | Recombinant systems | Gi/o stabilization (GalR1) | Conformational selection |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1